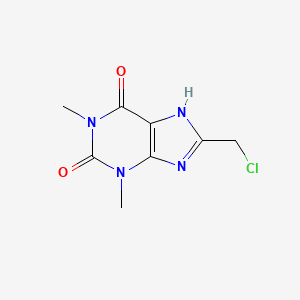

1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

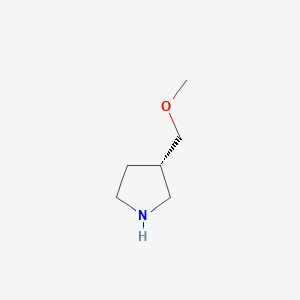

“1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl-” is a chemical compound that belongs to the purine alkaloids family. It is also known as 8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione . The IUPAC name for this compound is 8-(chloromethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN4O2/c1-12-5-4(6(13)11-7(12)14)9-3(2-8)10-5/h2H2,1H3,(H,9,10)(H,11,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.61 . It is a solid at room temperature . The predicted melting point is 224.81°C, and the predicted boiling point is 526.15°C . The predicted density is approximately 1.7 g/cm^3, and the predicted refractive index is n20D 1.72 .Scientific Research Applications

Characterization of Impurities in 8-Chlorotheophylline

A study utilized isocratic reversed-phase high-performance liquid chromatography (HPLC) to identify and characterize impurities in 8-chlorotheophylline samples. Mass spectrometry helped in elucidating the structures of these impurities, which included 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione among others. This research underscores the importance of purity analysis in pharmaceutical compounds and the methods to achieve it (Desai, Patel, & Gabhe, 2011).

Synthesis and Biological Evaluation of Purine Derivatives

Another study focused on the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with modifications in position 7, exploring their affinity for serotonin receptors and their potential as psychotropic agents. This work showcases the chemical versatility of purine derivatives and their relevance in medicinal chemistry, particularly in the development of new treatments for neurological disorders (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis of Theophylline

Research on the crystal structure of theophylline monohydrate revealed insights into the hydrogen-bonded networks formed by water molecules and theophylline dimers. Such studies are crucial for understanding the solid-state properties of pharmaceuticals, which can influence drug formulation and efficacy (Sun, Zhou, Grant, & Young, 2002).

Advanced Synthetic Techniques for Purine Derivatives

Innovative synthetic methods have been developed for creating thiazolo[2,3-f]purine-2,4(1H,3H)-diones, highlighting the ongoing efforts to expand the chemical space of purine-based compounds for potential applications in drug development and beyond (Khaliullin & Klen, 2010).

Receptor Binding and Pharmacological Properties

A detailed study on arylpiperazine derivatives of pyrimido[2,1-f]purine diones investigated their binding affinities to serotonin and dopamine receptors, revealing potential as novel neuropharmacological agents. Such research exemplifies the therapeutic potential of purine derivatives in addressing psychiatric and neurological conditions (Jurczyk et al., 2004).

properties

IUPAC Name |

8-(chloromethyl)-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-12-6-5(10-4(3-9)11-6)7(14)13(2)8(12)15/h3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSGELSOSFEWNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214609 |

Source

|

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

CAS RN |

64398-14-7 |

Source

|

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064398147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 8-(chloromethyl)-3,7-dihydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B1345863.png)

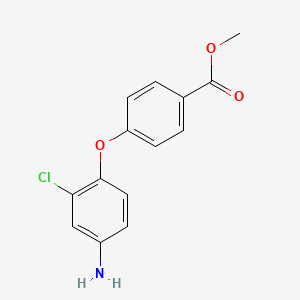

![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

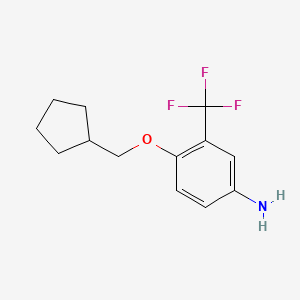

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)

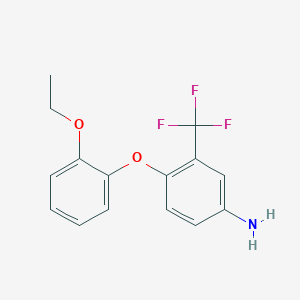

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)